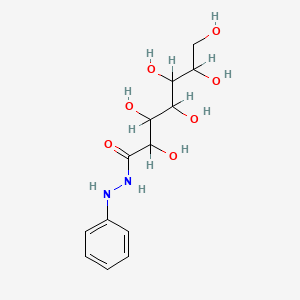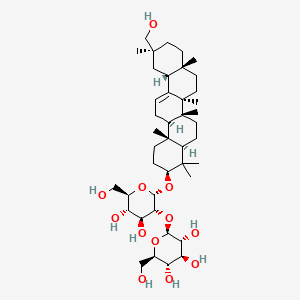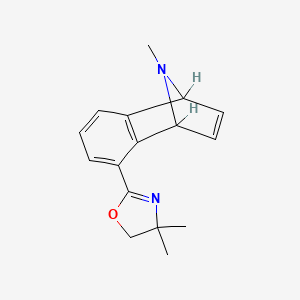
3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes:
Starting Materials: 4-nitroaniline, benzaldehyde, and anthranilic acid.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinazolinone derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Reduction: 3-(4-Aminophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone.
Substitution: Various substituted quinazolinone derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4(3H)-quinazolinone: A simpler quinazolinone derivative with similar biological activities.
3-(4-Methoxyphenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone: A compound with a methoxy group instead of a nitro group, showing different reactivity and properties.
Uniqueness
3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone is unique due to the presence of both nitro and phenylmethyleneamino groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
83408-51-9 |
|---|---|
Fórmula molecular |
C27H18N4O3 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
2-[4-(benzylideneamino)phenyl]-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C27H18N4O3/c32-27-24-8-4-5-9-25(24)29-26(30(27)22-14-16-23(17-15-22)31(33)34)20-10-12-21(13-11-20)28-18-19-6-2-1-3-7-19/h1-18H |
Clave InChI |
MMNLOBLNEVPXOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)






